molecular formula C10H5ClF3N B3235953 Isoquinoline, 3-chloro-7-(trifluoromethyl)- CAS No. 1357946-00-9

Isoquinoline, 3-chloro-7-(trifluoromethyl)-

Cat. No. B3235953
CAS RN: 1357946-00-9
M. Wt: 231.60 g/mol
InChI Key: KTDKHPDVFGRCIY-UHFFFAOYSA-N
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Description

Isoquinoline, 3-chloro-7-(trifluoromethyl)- is a type of isoquinoline, which is a structural isomer of quinoline . It possesses a nitrogen-containing heteroaromatic and benzene-ring-fused system . It’s a small molecule with the molecular formula C10H5ClF3N .


Synthesis Analysis

The synthesis of 1-(trifluoromethyl)isoquinolines has been achieved via a copper-catalyzed reaction of isoquinoline-N-oxide with Togni reagent . The reaction proceeds smoothly under mild conditions with high efficiency .


Molecular Structure Analysis

The molecular structure of Isoquinoline, 3-chloro-7-(trifluoromethyl)- consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine . The molecular weight is 231.6 .


Chemical Reactions Analysis

Isoquinoline-N-oxides react with Togni reagent catalyzed by copper (II) triflate, leading to 1-(trifluoromethyl)isoquinolines . This reaction is part of the broader field of fluorinated heterocycles .


Physical And Chemical Properties Analysis

Isoquinoline, 3-chloro-7-(trifluoromethyl)- has a molecular weight of 231.6 . More detailed physical and chemical properties are not available in the current resources.

Safety and Hazards

While specific safety and hazard information for Isoquinoline, 3-chloro-7-(trifluoromethyl)- is not available, it’s important to handle all chemicals with appropriate safety measures. For example, a related compound, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, is considered hazardous and requires personal protective equipment during handling .

Future Directions

The future directions for Isoquinoline, 3-chloro-7-(trifluoromethyl)- and similar compounds could involve further exploration of their synthesis, properties, and potential applications. The synthesis of fluorinated molecules has attracted much attention within the chemical community , and the development of novel methods of synthesis, studying of reactivity of fluorinated isoquinolines and their plausible practical applications are areas of ongoing research .

properties

IUPAC Name

3-chloro-7-(trifluoromethyl)isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N/c11-9-4-6-1-2-8(10(12,13)14)3-7(6)5-15-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDKHPDVFGRCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901263919
Record name Isoquinoline, 3-chloro-7-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinoline, 3-chloro-7-(trifluoromethyl)-

CAS RN

1357946-00-9
Record name Isoquinoline, 3-chloro-7-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357946-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoquinoline, 3-chloro-7-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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